7-Hydroxy Fluphenazine-d8
Description
Properties
CAS No. |
1285980-02-0 |
|---|---|
Molecular Formula |
C22H26F3N3O2S |
Molecular Weight |
461.573 |
IUPAC Name |
10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |
InChI Key |
XVCSDQAFEIGVBC-JNJBWJDISA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyms |
10-[3-[4-(2-Hydroxyethyl)-1-(piperazinyl]-d8)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol; 4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-_x000B_1-(piperazine-d8)ethanol; SQ 11426-d8; |
Origin of Product |
United States |
The Chemical Compound: 7 Hydroxy Fluphenazine D8 – Research Context
Development and Context of Deuterated Analogs within Phenothiazine (B1677639) Research
The study of phenothiazine antipsychotic agents and their metabolites in biological systems presents a significant analytical challenge. usask.ca Following administration, these compounds and their numerous metabolites are typically found at very low concentrations in tissues, often in the nanogram to sub-nanogram per gram range. usask.ca This necessitates the use of highly sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve accurate quantification. usask.calcms.cz
Within this context, the development of deuterated analogs of phenothiazine drugs marked a significant advancement in analytical methodology. usask.ca Stable isotope-labeled internal standards (SIL ISs) are considered ideal for quantitative analysis using mass spectrometry. usask.caclearsynth.com Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are chemically identical to the analyte of interest but have a higher mass. clearsynth.com This mass difference allows the standard to be distinguished from the analyte in a mass spectrometer, enabling precise and accurate quantification. clearsynth.com
The use of deuterated internal standards like 7-Hydroxy Fluphenazine-d8 offers several advantages in phenothiazine research. They help to compensate for variations in sample preparation and for matrix effects, where other molecules in a complex biological sample can interfere with the ionization of the target analyte. clearsynth.comresearchgate.net By adding a known quantity of the deuterated standard to the sample, any signal suppression or enhancement will affect both the analyte and the standard equally, allowing for reliable correction and improving the accuracy of the quantitative results. clearsynth.comresearchgate.net The synthesis of deuterated phenothiazines, including metabolites, was undertaken specifically to support pharmacokinetic and metabolic studies that would otherwise be difficult to perform with the required level of accuracy. usask.ca
Structural Attributes of this compound Relevant to its Research Utility
The utility of this compound in a research setting is directly linked to its specific molecular structure. It is a deuterated derivative of 7-hydroxyfluphenazine (B30106), which is a metabolite of the antipsychotic drug fluphenazine (B1673473). ontosight.ai The core structure is the three-ring phenothiazine nucleus, which is characteristic of this class of drugs. ontosight.airsc.org Attached to this core are several functional groups that define its properties and analytical application.
Key structural features include:
A Phenothiazine Core: This tricyclic system is the foundational structure of fluphenazine and its derivatives. ontosight.ai
A Trifluoromethyl (CF3) Group: Located at the 2-position of the phenothiazine ring, this electron-withdrawing group influences the electronic properties of the molecule. ontosight.ai
A Hydroxyl (-OH) Group: The presence of a hydroxyl group at the 7-position specifically identifies this molecule as the 7-hydroxy metabolite of fluphenazine. ontosight.ai This is crucial for its use as a standard in studies focused on this specific metabolic pathway. ontosight.airesearchgate.net
A Piperazine (B1678402) Side Chain: A propylpiperazine ethanol (B145695) side chain is attached to the nitrogen atom of the phenothiazine ring. ontosight.aiwikipedia.org
Deuterium Labeling: Eight hydrogen atoms on the piperazine ring are replaced with deuterium atoms (d8). smolecule.com This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties. clearsynth.com This mass shift is the most critical feature for its role as an internal standard in mass spectrometry, as it allows the instrument to differentiate it from the non-deuterated (endogenous) 7-hydroxyfluphenazine metabolite in a biological sample. usask.ca This clear differentiation minimizes isotopic interference and enables precise quantification.
These combined structural attributes make this compound an invaluable tool for analytical chemistry and pharmacokinetic research, providing a specific and reliable standard for the quantification of a key fluphenazine metabolite. usask.casmolecule.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1285980-02-0 |
| Molecular Formula | C₂₂H₁₈D₈F₃N₃O₂S |
| Molecular Weight | 461.57 g/mol |
| IUPAC Name | 10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
Significance of 7-Hydroxylation in the Metabolic Profiling of Fluphenazine
Fluphenazine undergoes extensive metabolism in the body, primarily in the liver, through various enzymatic reactions including oxidation, N-dealkylation, and sulfoxidation. researchgate.netnih.gov One of the principal metabolic pathways is aromatic hydroxylation, with the formation of 7-hydroxyfluphenazine being particularly significant. ontosight.airesearchgate.net This reaction is mediated by cytochrome P450 (CYP450) enzymes. ontosight.ai
Given that 7-hydroxyfluphenazine is a major, active metabolite, its accurate measurement in biological matrices like plasma or serum is crucial for comprehensive pharmacokinetic profiling of fluphenazine. escholarship.org Understanding the concentration of this metabolite over time helps researchers and clinicians to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable, isotope-labeled internal standard like this compound is therefore essential for the precise and reliable quantification of this specific metabolite, enabling detailed investigation into the metabolic fate of fluphenazine. smolecule.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-hydroxyfluphenazine |
| Fluphenazine |
| Chlorpromazine (B137089) |
| Perphenazine |
| Prochlorperazine |
Synthesis and Isotopic Integrity of 7 Hydroxy Fluphenazine D8
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis for Labeled Compounds
The introduction of deuterium into organic molecules is a cornerstone of modern medicinal chemistry and analytical science. acs.org These labeled compounds are instrumental in elucidating metabolic pathways, understanding reaction mechanisms, and serving as internal standards in quantitative mass spectrometry. acs.orgresearchgate.net Several strategies exist for incorporating deuterium, each with its advantages and limitations.
One of the most direct methods is hydrogen-deuterium exchange (H/D exchange) . This can be achieved under acidic, basic, or metal-catalyzed conditions using a deuterium source like deuterium oxide (D₂O) or deuterated solvents. acanthusresearch.comresearchgate.net For instance, base-catalyzed H/D exchange can introduce deuterium at positions adjacent to carbonyl groups through keto-enol tautomerism. acanthusresearch.com Late-stage H/D exchange is particularly valuable as it allows for the labeling of complex molecules without altering the core synthetic route. acs.org
Another prevalent strategy is catalytic deuteration . This method often employs transition metal catalysts, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of deuterium gas (D₂). The reaction conditions, including temperature, pressure, and catalyst loading, are carefully controlled to achieve high deuteration efficiency while minimizing unwanted side reactions.
Furthermore, the use of deuterated reagents offers a precise way to introduce deuterium at specific molecular locations. Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are used for the reduction of carbonyls and esters, directly incorporating deuterium into the resulting alcohol or alkane. usask.ca Similarly, deuterated building blocks can be integrated into a multi-step synthesis to construct the final labeled compound. acanthusresearch.com
The choice of strategy depends on several factors, including the desired labeling position, the stability of the target molecule, and the availability of starting materials and reagents. For many applications, a combination of these methods may be employed to achieve the desired level of isotopic enrichment and regioselectivity. acs.orgresearchgate.net
Specific Synthetic Routes for 7-Hydroxy Fluphenazine-d8 and Related Deuterated Phenothiazines
The synthesis of this compound, where eight hydrogen atoms on the piperazine (B1678402) ring are replaced by deuterium, requires a targeted approach. While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, general principles for deuterating phenothiazines and similar structures provide a clear framework.
A common strategy for synthesizing deuterated phenothiazines involves the alkylation of the phenothiazine (B1677639) nucleus . For instance, the synthesis of fluphenazine (B1673473) itself involves alkylating 2-(trifluoromethyl)phenothiazine. chemicalbook.com To create a deuterated analog, a deuterated side chain would be introduced during this step.
One plausible route for this compound involves the synthesis of a deuterated piperazine ethanol (B145695) side chain first. This could be achieved through the reduction of an appropriate precursor with a deuterating agent like lithium aluminum deuteride. This deuterated side chain is then attached to the 7-hydroxy-2-(trifluoromethyl)phenothiazine core.
Research on related deuterated phenothiazines offers further insight. For example, the synthesis of deuterated analogs of trifluoperazine, another piperazine-containing phenothiazine, has been achieved by the lithium aluminum deuteride reduction of amide and imide precursors. usask.ca This method allowed for the introduction of deuterium onto the piperazine ring. usask.ca Similarly, a synthetic route for thioridazine, mesoridazine, and sulforidazine (B28238) allowed for the incorporation of deuterium into the N-10 ethyl side chain.
A scalable synthesis of fluphenazine hydrochloride has been described involving the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane, followed by N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net Adapting this for this compound would likely involve using a deuterated piperazine starting material or introducing deuterium in a subsequent step.
Methodologies for Assessment of Isotopic Purity and Labeling Efficiency
Ensuring the isotopic purity of a deuterated compound like this compound is critical for its use as an internal standard in quantitative bioanalysis. rsc.orgbvsalud.org Several analytical techniques are employed to determine the degree of deuterium incorporation and to identify the presence of unlabeled or partially labeled species. rsc.orgbvsalud.org
Mass spectrometry (MS) is a primary tool for this assessment. High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the fully deuterated compound (d8) compared to its less-deuterated counterparts (d0 to d7) can be calculated, providing a measure of isotopic enrichment. rsc.orgnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the analyte from any impurities before mass analysis. acs.org
The combination of MS and NMR provides a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.org For example, a study evaluating various commercially available deuterated compounds found isotopic purities ranging from 94.7% to 99.9% using a combination of LC-ESI-HR-MS and NMR. rsc.org
| Technique | Information Provided | Key Advantages | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and enrichment | High sensitivity, accurate mass measurement | rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium labels | Confirms structural integrity and label position | rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of isotopologues | Robust for complex mixtures, widely used in QC | acs.org |
Considerations for Deuterium Label Stability in Bioanalytical and Metabolic Research
The stability of the deuterium label is paramount for the reliability of bioanalytical and metabolic studies. acs.orgacanthusresearch.com If the deuterium atoms are prone to exchange with protons from the surrounding environment (e.g., solvents, biological matrix), the isotopic purity of the internal standard can be compromised, leading to inaccurate quantification. sigmaaldrich.comwaters.com
Label Position: The position of the deuterium atoms within the molecule is the most critical factor for stability. acanthusresearch.com Deuterium atoms attached to heteroatoms like oxygen or nitrogen are generally unstable and readily exchange with protons. acanthusresearch.com Similarly, hydrogens on carbons adjacent to carbonyl groups can be labile under certain pH conditions. acanthusresearch.com Therefore, stable isotope labeling strategies aim to place deuterium atoms on non-exchangeable positions, typically on carbon atoms that are not activated by adjacent functional groups. acanthusresearch.comsigmaaldrich.com
Back-Exchange: Back-exchange can occur during sample preparation, storage, or analysis. arkat-usa.org For example, incubating a deuterated compound in plasma or water can lead to a detectable increase in the amount of the unlabeled compound over time. waters.com This highlights the importance of evaluating the stability of the labeled internal standard under the specific conditions of the bioanalytical method.
Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, known as the deuterium isotope effect. waters.comscispace.com This can occasionally result in chromatographic separation between the deuterated internal standard and the unlabeled analyte, which can affect the accuracy of quantification if not properly managed. waters.com
Application of 7 Hydroxy Fluphenazine D8 As a Stable Isotope Labeled Internal Standard
Fundamental Principles of Internal Standardization in Quantitative Bioanalytical Assays
Stable isotope-labeled internal standards, such as 7-Hydroxy Fluphenazine-d8, are considered the gold standard in LC-MS/MS bioanalysis. biopharmaservices.comkcasbio.com These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). crimsonpublishers.comcrimsonpublishers.com Because SIL-IS are nearly identical in chemical structure and properties to the analyte, they are the most effective at compensating for analytical variability. musechem.comresearchgate.net
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry Using Deuterated Standards
A significant challenge in bioanalytical LC-MS is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). longdom.orgnebiolab.comtandfonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and reproducibility of quantitative results. longdom.orgtandfonline.com
Deuterated standards like this compound are particularly effective in mitigating these matrix effects. kcasbio.com The core principle behind their efficacy lies in their co-elution with the unlabeled analyte. waters.comwaters.com Since the deuterated standard and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the biological matrix. wuxiapptec.commusechem.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is largely canceled out. kcasbio.com This normalization is crucial for obtaining reliable quantitative data, especially when dealing with complex biological samples where matrix components can vary significantly between individuals and even within the same individual over time. kcasbio.comnih.gov
However, it is important to note that even deuterated standards may not perfectly correct for matrix effects in all situations. waters.commyadlm.org Differences in retention time, although often minimal, can sometimes lead to differential matrix effects, particularly in regions of steep ion suppression gradients. myadlm.org
Enhancement of Accuracy and Reproducibility in Quantitative Bioanalysis with this compound
The use of this compound as a stable isotope-labeled internal standard significantly enhances the accuracy and reproducibility of quantitative bioanalytical methods for fluphenazine (B1673473) and its metabolites. nih.govcrimsonpublishers.com Accuracy refers to the closeness of a measured value to the true value, while reproducibility indicates the consistency of results across different analytical runs and laboratories.
By compensating for variations throughout the analytical process—from sample preparation to detection—this compound ensures that the calculated analyte concentration is a more accurate reflection of its true concentration in the biological sample. researchgate.netnih.gov For instance, if a portion of the analyte is lost during an extraction step, a proportional amount of the internal standard will also be lost, leaving the ratio of their signals, and thus the calculated concentration, unaffected. researchgate.net
The improved reproducibility stems from the ability of the SIL-IS to buffer against the inevitable small variations that occur between assays. nih.gov This leads to more reliable data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications where precise and consistent measurements are paramount. Research has shown that methods employing SIL internal standards exhibit lower variance and bias compared to those using structural analogs. scispace.com
Optimization of Mass Difference and Molar Parity for Analytical Performance
When utilizing a stable isotope-labeled internal standard like this compound, two key factors must be considered to optimize analytical performance: mass difference and molar parity.
Mass Difference: The mass difference between the analyte and the SIL-IS should be sufficient to prevent mass spectrometric cross-talk, where the isotopic peaks of the analyte interfere with the signal of the internal standard, and vice versa. wuxiapptec.com A mass difference of at least 3 to 4 Daltons (Da) is generally recommended. wuxiapptec.com this compound, with its eight deuterium atoms, provides a significant mass difference from the unlabeled compound, minimizing the risk of such interference. While a large mass difference is beneficial for resolving signals, an excessive difference can sometimes lead to slight chromatographic separation due to the "isotope effect," which can be more pronounced with deuterium labeling. lgcstandards.com
Molar Parity: Maintaining molar parity between the analyte and the internal standard is crucial for accurate quantification. lgcstandards.com This means ensuring that the molar concentration of the internal standard is appropriate relative to the expected concentration range of the analyte in the samples. The concentration of the IS should be high enough to produce a stable and reproducible signal but not so high that it saturates the detector or significantly contributes to ion suppression of the analyte. wuxiapptec.com Typically, the internal standard concentration is set to be in the mid-range of the calibration curve. wuxiapptec.com
Comparative Analysis of Stable Isotope Labeled Internal Standards Versus Structural Analogs
In quantitative bioanalysis, the choice of internal standard is critical. The two primary types are stable isotope-labeled (SIL) internal standards and structural analogs. wuxiapptec.comcrimsonpublishers.com
Stable Isotope Labeled (SIL) Internal Standards: As discussed, SIL-IS like this compound are considered the ideal choice for LC-MS applications. crimsonpublishers.comscispace.com Their near-identical chemical and physical properties to the analyte ensure they behave similarly during sample preparation and analysis, providing the most effective compensation for matrix effects and other sources of variability. musechem.comresearchgate.net This leads to superior accuracy and precision. crimsonpublishers.comscispace.com
Structural Analogs: A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. wuxiapptec.com While they can compensate for some variability, their physicochemical properties are not identical to the analyte. scispace.com This can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, resulting in less effective correction for matrix effects and potentially biased results. kcasbio.comscispace.com However, structural analogs may be used when a SIL-IS is not available or is prohibitively expensive. scispace.comresearchgate.net
The following table summarizes the key differences between these two types of internal standards:
| Feature | Stable Isotope Labeled Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte. musechem.com | Similar, but not identical, to the analyte. scispace.com |
| Chromatographic Behavior | Typically co-elutes with the analyte. waters.com | May have a different retention time than the analyte. scispace.com |
| Matrix Effect Compensation | Highly effective due to co-elution and similar ionization. wuxiapptec.commusechem.com | Less effective, as it may experience different matrix effects. kcasbio.com |
| Accuracy and Precision | Generally provides higher accuracy and precision. crimsonpublishers.comscispace.com | May lead to less accurate and precise results. scispace.com |
| Availability and Cost | Can be more expensive and may require custom synthesis. scispace.comresearchgate.net | Often more readily available and less expensive. scispace.com |
Advanced Methodologies for Analysis and Quantification Utilizing 7 Hydroxy Fluphenazine D8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of 7-Hydroxy Fluphenazine-d8. nih.govphenomenex.com This method offers high sensitivity and selectivity, enabling the detection and quantification of the compound even at very low concentrations in complex biological matrices like plasma and serum. nih.govlcms.cz The use of deuterated standards like this compound in LC-MS/MS methods helps to minimize isotopic interference and normalize variability, leading to enhanced analytical reproducibility.
Selected Reaction Monitoring (SRM) Techniques for Metabolite Quantification
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive quantification method used in tandem mass spectrometry. wikipedia.orgcuni.cz In SRM, the first mass spectrometer selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer is set to detect a specific fragment ion. cuni.cz This process, known as a "transition," provides two layers of specificity, significantly reducing background noise and allowing for accurate quantification of the metabolite. cuni.cz The high selectivity and sensitivity of SRM make it ideal for quantifying low-abundance analytes in complex biological samples. embopress.org This technique is crucial for therapeutic drug monitoring and forensic analyses. thermofisher.com
For instance, a typical LC-MS/MS method using SRM would involve monitoring specific precursor-to-product ion transitions for both this compound and its non-deuterated counterpart. This allows for precise quantification by comparing the signal intensities.
Table 1: Illustrative SRM Transitions for Fluphenazine (B1673473) and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluphenazine | 438.3 | 171.1 | 58 |
| Fluphenazine-d8 | 446.3 | 179.2 | 46 |
This table is for illustrative purposes. Actual values may vary based on the specific instrument and experimental conditions. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Deuterated Metabolite Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of molecules. measurlabs.combioanalysis-zone.com This capability is particularly valuable in the analysis of deuterated metabolites like this compound. thermofisher.com HRMS can distinguish between the deuterated standard and its non-deuterated analog with high confidence, and it can also help in identifying unknown metabolites by providing their exact mass. bioanalysis-zone.comthermofisher.com Techniques like LC-HRMS are well-suited for both targeted quantification and untargeted screening of drugs and their metabolites in biological samples. thermofisher.com The high specificity and sensitivity of HRMS contribute to its utility in drug metabolism studies and toxicological risk assessments. thermofisher.com
Considerations for Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)
The choice of ionization technique is a critical factor in the LC-MS/MS analysis of this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two commonly used methods.
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules like 7-Hydroxy Fluphenazine. It typically produces protonated molecules [M+H]+ in positive ion mode, which is often used for the analysis of phenothiazines. nih.govlcms.cz ESI is known for its high sensitivity. lcms.cz
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While ESI is more common for this type of analysis, APCI can be a viable alternative depending on the specific analytical requirements.
The selection between ESI and APCI depends on the physicochemical properties of the analyte and the composition of the mobile phase used in the liquid chromatography separation. For this compound, ESI in positive ion mode is generally the preferred method. nih.govlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) in Phenothiazine (B1677639) Metabolite Analysis
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of phenothiazine drugs and their metabolites. usask.canih.gov GC-MS offers high chromatographic resolution and is a reliable tool in metabolomics due to its high sensitivity and specificity. azolifesciences.com For GC-MS analysis, derivatization of the analytes is often necessary to increase their volatility and thermal stability. nih.gov The use of deuterated analogues, such as this compound, as internal standards in GC-MS assays is crucial for accurate quantification, especially given the low concentrations of these compounds in biological tissues. usask.ca
Integration of Stable Isotope Dilution Analysis (SIDA) for Enhanced Precision
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of stable isotope-labeled internal standards. nih.gov The use of this compound as an internal standard in SIDA significantly enhances the precision and accuracy of quantification. This is because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization, thus compensating for any sample loss or matrix effects. nih.gov This method is considered the gold standard for quantitative mass spectrometry. nih.gov
Application in Untargeted and Targeted Metabolomics Profiling and Metabolic Flux Analysis
This compound plays a vital role in both untargeted and targeted metabolomics studies. sigmaaldrich.cn
Targeted Metabolomics: In targeted approaches, this compound is used as an internal standard for the precise quantification of fluphenazine and its known metabolites. sigmaaldrich.cn This is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of the drug. smolecule.com
Untargeted Metabolomics: In untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, deuterated standards like this compound can be used as part of a mixture of internal standards to improve the reliability of the data by correcting for analytical variability. nih.govprotocols.io This allows for a more comprehensive understanding of the metabolic pathways affected by the drug.
Metabolic Flux Analysis (MFA): Stable isotope tracers are fundamental to MFA, a technique used to quantify the rates of metabolic reactions within a cell. d-nb.info While 13C is more commonly used for flux analysis, the principles of using stable isotopes to trace metabolic pathways are the same. d-nb.info The data obtained from studies using this compound can contribute to a broader understanding of how fluphenazine alters cellular metabolism. mdpi.com
Research into Fluphenazine Metabolism and Disposition Using Deuterated Analogs
Elucidation of Fluphenazine (B1673473) Metabolic Pathways via Deuterated Probes
Deuterated versions of fluphenazine are instrumental in tracing and identifying its biotransformation products. usask.ca By introducing a stable isotopic label, researchers can confidently distinguish drug-derived metabolites from endogenous compounds in complex biological matrices. This approach has been fundamental in mapping the metabolic fate of fluphenazine. usask.ca
In Vitro Studies on Hepatic Microsomal Metabolism
In vitro studies using liver microsomes are essential for predicting a drug's metabolic fate in humans. For phenothiazines like fluphenazine, these studies have identified several key metabolic reactions catalyzed primarily by cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com
Key metabolic transformations observed in rat liver microsomes include:
N-dealkylation: The removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) side chain. researchgate.net
N-oxidation: The oxidation of nitrogen atoms within the piperazine ring. researchgate.netdergipark.org.tr
Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine (B1677639) ring system to form fluphenazine sulfoxide (B87167). researchgate.netnih.gov
Aromatic hydroxylation: The introduction of a hydroxyl group onto the phenothiazine ring, most notably at the 7-position, to form 7-hydroxyfluphenazine (B30106). researchgate.netontosight.ai
Studies have shown that the relative rates of these reactions can depend on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net Fluphenazine is a known substrate and competitive inhibitor of CYP2D6, a major enzyme in drug metabolism. nih.govgenome.jp It also demonstrates moderate inhibition of CYP1A2. nih.gov The use of deuterated fluphenazine in such assays helps to probe the specific sites of metabolism and the enzymes involved.
Table 1: Major Hepatic Metabolic Pathways of Fluphenazine
| Metabolic Pathway | Description | Primary Enzyme Family | Key Metabolite |
|---|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic phenothiazine ring. | Cytochrome P450 (CYP) | 7-Hydroxyfluphenazine |
| Sulfoxidation | Oxidation of the sulfur atom in the phenothiazine ring. | Cytochrome P450 (CYP) | Fluphenazine Sulfoxide |
| N-dealkylation | Removal of the N-hydroxyethyl group from the piperazine side chain. | Cytochrome P450 (CYP) | N[γ-(2-trifluoromethyl-phenothiazinyl-10)-propyl] piperazine |
| N-oxidation | Oxidation of a nitrogen atom in the piperazine ring. | Flavin-containing monooxygenase (FMO), Cytochrome P450 (CYP) | Fluphenazine N-oxide |
Identification and Characterization of 7-Hydroxy Fluphenazine as a Key Metabolite
Through metabolic studies, 7-hydroxyfluphenazine has been identified as a principal and pharmacologically relevant metabolite of fluphenazine. nih.govontosight.aiscbt.com This metabolite is formed via aromatic hydroxylation, a reaction mediated by CYP enzymes in the liver. ontosight.ai While several metabolites are produced, 7-hydroxyfluphenazine is of particular interest because it retains significant biological activity. nih.gov Studies in rats have shown that while fluphenazine sulfoxide is the major metabolite found in brain regions, 7-hydroxyfluphenazine possesses a higher affinity for D2 dopamine (B1211576) receptors compared to other metabolites like the sulfoxide and N-oxide. nih.gov However, its low concentration in the brain suggests it may not contribute significantly to the central pharmacological effects of the parent drug. nih.gov The deuterated form, 7-Hydroxy Fluphenazine-d8, is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of the 7-hydroxyfluphenazine metabolite in biological samples during pharmacokinetic research.
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Fluphenazine Metabolic Stability
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net This difference in bond strength can slow the rate of chemical reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE). advancedsciencenews.comacs.org
In drug metabolism, the KIE can be leveraged to enhance a drug's metabolic stability. juniperpublishers.com By strategically placing deuterium atoms at metabolically labile sites on the fluphenazine molecule, the rate of metabolism by CYP enzymes can be reduced. This leads to:
Reduced metabolic clearance: The rate at which the drug is eliminated from the body through metabolism is slowed.
Prolonged biological half-life: The drug remains in the system for a longer period. juniperpublishers.combioscientia.de
For example, microsomal assays have indicated that deuterium incorporation can reduce the metabolic clearance of fluphenazine analogs by up to 30%. This effect is not unique to fluphenazine and is a recognized strategy in drug discovery to optimize pharmacokinetic properties. acs.orgnih.gov The changes in metabolic rates can also alter the ratio of metabolites formed, a process known as metabolic switching. researchgate.netnih.govgoogleapis.com
Pharmacokinetic Investigations Utilizing Deuterated Fluphenazine Metabolites
Deuterated analogs, specifically this compound, are essential tools for modern pharmacokinetic studies. smolecule.com Their primary application is as internal standards in mass spectrometry-based assays (e.g., LC-MS/MS). Because these labeled standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies, but are distinguishable by their higher mass. This allows for highly accurate and precise quantification of the target analyte (fluphenazine or its metabolites) in complex biological fluids like plasma or urine.
Assessment of Absorption, Distribution, and Excretion in Preclinical Models
Studies in preclinical models, such as rats, have utilized deuterated compounds and sensitive radioimmunoassays to investigate the absorption, distribution, and excretion of fluphenazine and its metabolites. usask.canih.gov Following administration, fluphenazine distributes widely throughout the body, readily crossing the blood-brain barrier. nih.gov Research has shown that fluphenazine concentrations are significantly higher (10- to 27-fold) in brain regions compared to plasma. nih.gov The liver consistently shows the highest concentrations of the parent drug and its metabolites. nih.gov Metabolites like fluphenazine sulfoxide and 7-hydroxyfluphenazine are detected in various tissues, including the brain, liver, kidney, and fat. nih.gov The use of deuterated standards in the analytical methods for these studies ensures the reliability of the quantitative data on tissue distribution and excretion rates. usask.ca
Evaluation of Metabolic Clearance and Half-Life Modifications Due to Deuteration
Deuteration can significantly alter the metabolic profile of a drug, leading to changes in its clearance and half-life. juniperpublishers.com The KIE slows the rate of metabolism, which directly translates to a lower metabolic clearance and a longer elimination half-life. bioscientia.de
Table 2: Predicted Effects of Deuteration on Fluphenazine Pharmacokinetics
| Pharmacokinetic Parameter | Effect of Deuteration | Underlying Mechanism | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | Deuterium Kinetic Isotope Effect (KIE) slows CYP-mediated bond cleavage. | juniperpublishers.com |
| Metabolic Clearance (CL) | Decreased | Slower rate of metabolism leads to reduced elimination. | |
| Biological Half-Life (t½) | Increased | Decreased clearance rate results in longer persistence in the body. | juniperpublishers.combioscientia.de |
| Systemic Exposure (AUC) | Increased | The drug remains in circulation for a longer duration at higher concentrations. |
In vitro studies with liver microsomes provide a direct measure of this effect, where the intrinsic clearance of a deuterated analog can be compared to the non-deuterated parent compound. pharmaron.comnih.gov For instance, a reported 30% reduction in metabolic clearance for a deuterated fluphenazine analog in microsomal assays directly demonstrates the potential of this strategy to modify pharmacokinetic outcomes. These modifications could potentially allow for adjustments in dosing regimens, although this falls outside the scope of this chemical analysis. bioscientia.de
Role of Cytochrome P450 Enzymes in Fluphenazine Hydroxylation and Metabolism
The biotransformation of fluphenazine is a complex process predominantly carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comaafp.org These enzymes are responsible for Phase I metabolic reactions, which typically involve the oxidation, reduction, or hydrolysis of a parent drug to form more water-soluble metabolites for easier excretion. mdpi.comaafp.org In the case of fluphenazine, oxidation reactions, particularly hydroxylation, are critical steps in its metabolism, leading to the formation of active and inactive metabolites. mdpi.comnih.gov
The primary enzyme responsible for the metabolism of fluphenazine is CYP2D6. mdpi.compsychiatrist.comgenome.jp This isoform plays a crucial role in the hydroxylation of fluphenazine to produce metabolites such as 7-hydroxyfluphenazine, which has been identified as a major metabolite. mdpi.comnih.gov Fluphenazine is considered a major substrate of the CYP2D6 system. nih.gov The significant reliance on CYP2D6 means that the rate of fluphenazine metabolism can be influenced by the presence of other drugs that inhibit or induce this enzyme. mdpi.com
While CYP2D6 is the principal catalyst, other CYP isoforms also contribute to fluphenazine metabolism, albeit to a lesser extent. cambridge.org Research has implicated CYP1A2, CYP3A4, CYP2C9, and CYP2C19 in its metabolic pathways. cambridge.org For instance, some studies suggest that CYP1A2 is involved, and its induction, such as through smoking, can increase the clearance of fluphenazine. psychiatrist.compsychiatrictimes.com In vitro studies have further clarified fluphenazine's relationship with these enzymes, showing it acts as an inhibitor, particularly towards CYP2D6. nih.gov
In vitro studies using human liver microsomes have provided quantitative data on the interaction between fluphenazine and various CYP isoforms. These studies typically measure the inhibitory potential of a drug, often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value. A lower Kᵢ value indicates a more potent inhibition.
One significant study found that fluphenazine competitively inhibits CYP2D6 in a concentration-dependent manner. nih.gov The research demonstrated a striking selectivity of antipsychotic drugs for CYP2D6 compared to other isoforms. nih.gov The table below summarizes the inhibitory constants (Kᵢ) of fluphenazine against different CYP enzymes.
| CYP Isoform | Inhibitory Constant (Kᵢ) | Level of Inhibition | Reference |
|---|---|---|---|
| CYP2D6 | 9.4 µM | Potent | nih.gov |
| CYP1A2 | 40.2 µM | Moderate | nih.gov |
| CYP2C9 | >300 µM | Weak/Negligible | nih.gov |
| CYP2C19 | >300 µM | Weak/Negligible | nih.gov |
| CYP3A | >300 µM | Weak/Negligible | nih.gov |
This data highlights fluphenazine's potent inhibitory effect on CYP2D6, its primary metabolizing enzyme, and a moderate effect on CYP1A2. nih.gov The inhibition of other major isoforms like CYP2C9, CYP2C19, and CYP3A was found to be negligible. nih.gov
The collective findings from various metabolic studies underscore the central role of the cytochrome P450 system in fluphenazine's disposition. The following table outlines the key enzymes involved and their specific roles.
| Enzyme | Role in Fluphenazine Metabolism | Reference |
|---|---|---|
| CYP2D6 | Primary metabolic pathway; hydroxylation. Fluphenazine is a major substrate. | mdpi.comgenome.jpcambridge.org |
| CYP1A2 | Secondary metabolic pathway; may be involved in phenothiazine metabolism. | cambridge.orgpsychiatrictimes.comnih.gov |
| CYP3A4 | Contributes to a lesser extent. | cambridge.orgnih.gov |
| CYP2C9 | Contributes to a lesser extent. | cambridge.org |
| CYP2C19 | Contributes to a lesser extent; found to be less predominant for phenothiazines compared to tricyclic antidepressants. | cambridge.orgnih.gov |
Mechanistic Investigations and Isotope Effects Involving 7 Hydroxy Fluphenazine D8
Study of Deuterium (B1214612) Isotope Effects in Biochemical Reaction Mechanisms
The substitution of hydrogen atoms with deuterium in 7-Hydroxy Fluphenazine-d8 introduces a significant alteration in bond strength, which forms the basis for the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability means that reactions involving the cleavage of a C-D bond require more energy and thus proceed at a slower rate compared to the cleavage of a C-H bond at the same position.
This principle is particularly relevant in studying the metabolism of drugs by cytochrome P450 (CYP) enzymes, where C-H bond oxidation is often a rate-limiting step. plos.org In the case of this compound, the deuterium labeling at specific sites slows down its metabolic degradation. Research using microsomal assays has demonstrated that the incorporation of deuterium reduces the metabolic clearance of the compound by 30% when compared to non-deuterated 7-Hydroxy Fluphenazine (B1673473). This reduced rate of metabolism not only demonstrates the KIE in action but also highlights how deuteration can be used to modulate the pharmacokinetic profile of a drug. medchemexpress.commedchemexpress.com The use of such labeled compounds as internal standards in mass spectrometry (LC-MS/MS) also enhances analytical reproducibility by allowing researchers to distinguish between the administered compound and its endogenous metabolites with high precision.
Table 1: Deuterium Isotope Effect on Metabolic Stability
| Compound | Key Feature | Observed Effect | Reference |
|---|---|---|---|
| This compound | Deuterium substitution on the piperazine (B1678402) ring | Reduced metabolic clearance by 30% in microsomal assays compared to the non-deuterated analog. |
Competitive Binding Assays with Deuterated Ligands for Receptor Characterization
Competitive binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for a specific receptor. neogen.com In these assays, a labeled ligand (often radiolabeled) and an unlabeled ligand (the 'competitor') compete for a limited number of receptor binding sites. neogen.com The concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand is known as the IC50 value, which is used to calculate its binding affinity (Ki).
This compound is utilized in such assays primarily as a stable isotope-labeled standard rather than a direct competitor in radioligand assays. However, the principles are applied in comparative studies. For instance, competitive binding assays can be performed using a known radiolabeled dopamine (B1211576) receptor ligand, such as [³H]-Spiperone, to characterize the binding of both 7-Hydroxy Fluphenazine and its deuterated analog. By comparing the displacement curves, researchers can confirm that the deuterium labeling does not significantly alter the compound's intrinsic binding affinity for the target receptor, validating its use as a tracer or standard in subsequent in vivo or in vitro studies. The deuterated compound's distinct mass allows for its precise quantification via mass spectrometry in studies examining receptor occupancy and kinetics.
Table 2: Components of a Competitive Binding Assay for Dopamine Receptor Characterization
| Component | Example | Purpose in Assay | Reference |
|---|---|---|---|
| Receptor Source | Rat brain tissue homogenates (e.g., striatum) or cells expressing D2 receptors | Provides the target dopamine receptors. | nih.gov |
| Labeled Ligand | [³H]-Spiperone | A high-affinity radioligand that binds to dopamine D2 receptors. | |
| Unlabeled Competitor | 7-Hydroxy Fluphenazine | Displaces the radioligand; its potency is measured. | nih.govnih.gov |
| Test Compound/Standard | This compound | Used to compare binding characteristics or as an internal standard for quantification. |
Research on Neurotransmitter System Interactions using Labeled Compounds (e.g., Dopamine Receptor Antagonism)
Research using slices of rabbit caudate nucleus pre-incubated with ³H-dopamine has been employed to study the effects of phenothiazine (B1677639) metabolites on presynaptic dopamine autoreceptors. These autoreceptors normally inhibit dopamine release. Antagonists of these receptors, therefore, facilitate dopamine release. Studies showed that while 7-hydroxy metabolites of other phenothiazines like chlorpromazine (B137089) had potencies similar to their parent compounds, 7-Hydroxy Fluphenazine was found to be less active than Fluphenazine itself at facilitating the electrically stimulated release of dopamine. nih.gov This suggests that while 7-Hydroxy Fluphenazine is an active dopamine receptor antagonist, its potency at presynaptic D2 autoreceptors may be lower than that of Fluphenazine. nih.gov Other research indicates that the dopamine D3 receptor may also be involved in the effects of fluphenazine. nih.gov
The use of this compound in such research is invaluable. As a stable isotope-labeled compound, it acts as a precise tracer that can be quantified by mass spectrometry. This allows researchers to accurately measure its concentration in tissues and biological fluids, correlating its presence and distribution with specific pharmacological effects on the dopamine system. This enhances the ability to dissect the complex pharmacodynamics of Fluphenazine and its active metabolites.
Table 3: Research Findings on Neurotransmitter System Interactions
| Compound | Experimental System | Key Finding | Reference |
|---|---|---|---|
| 7-Hydroxy Fluphenazine | Rabbit caudate nucleus slices (presynaptic dopamine release) | Showed less activity than the parent compound, Fluphenazine, in facilitating dopamine release, indicating lower potency at presynaptic autoreceptors. | nih.gov |
| Fluphenazine | Rat models of catalepsy | Effects are antagonized by dopamine D3 receptor-preferring agonists, suggesting D3 receptor involvement. | nih.gov |
| This compound | General research applications | Acts as a dopamine D1/D2 receptor inhibitor; the deuterated label allows for precise tracking and quantification in pharmacokinetic and pharmacodynamic studies. |
Compound Reference Table
Future Research Directions and Methodological Enhancements
Development of Novel Deuteration Strategies for Complex Metabolites
The synthesis of deuterated standards for complex drug metabolites like 7-Hydroxy Fluphenazine (B1673473) can be a significant challenge. Future research is increasingly focused on developing more efficient, selective, and scalable deuteration methods.
Another area of development is photoredox catalysis, which uses light to initiate the deuteration process. This method can offer mild reaction conditions and unique selectivities compared to traditional thermal methods. Furthermore, advancements in enzymatic and microbial deuteration are being explored. Utilizing enzymes or whole-cell systems could provide unparalleled selectivity in deuterating complex molecules at positions that are difficult to access through conventional chemical synthesis.
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Transition-Metal Catalysis (C-H Activation) | Direct replacement of C-H bonds with C-D bonds using a metal catalyst. | High selectivity, late-stage functionalization. | Catalyst cost, removal of metal residues. |
| Photoredox Catalysis | Light-induced reactions to incorporate deuterium (B1214612). | Mild conditions, unique selectivity. | Requires specialized equipment, potential for side reactions. |
| Enzymatic/Microbial Deuteration | Use of enzymes or microorganisms to introduce deuterium. | High regio- and stereoselectivity. | Enzyme availability and stability, optimization of biological systems. |
Integration of Multi-Omics Approaches with Isotopic Labeling for Systems Biology
The use of stable isotope-labeled compounds is a cornerstone of systems biology, particularly in the fields of proteomics and metabolomics. The integration of these "omics" disciplines with isotopic labeling provides a dynamic view of biological systems. While 7-Hydroxy Fluphenazine-d8 is primarily used as an internal standard, the principles of isotopic labeling it represents are central to broader systems biology investigations.
In metabolomics, stable isotope tracing, often using deuterium-labeled nutrients, allows researchers to follow the metabolic fate of molecules through complex biochemical networks. By feeding cells or organisms a deuterated precursor and analyzing the distribution of the deuterium label in various metabolites using mass spectrometry, scientists can map metabolic fluxes and identify dysregulated pathways in disease states.
In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids labeled with heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) to quantitatively compare protein expression levels between different cell populations. This has been instrumental in understanding changes in the proteome in response to drug treatment or in disease models.
Future research will likely see a greater integration of these different omics data sets. For instance, a study could use a deuterated drug to not only perform pharmacokinetic analysis but also to trace its metabolic breakdown (metabolomics) and simultaneously measure its impact on protein expression (proteomics) and gene transcription (transcriptomics). This multi-omics approach, anchored by isotopic labeling, provides a more holistic understanding of a drug's mechanism of action and its effects on the entire biological system.
Advancements in Quantitative Analytical Techniques for Deuterated Analogs in Biological Matrices
The accurate quantification of deuterated compounds and their non-deuterated counterparts in complex biological matrices like plasma, urine, and tissue is paramount for reliable research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. Future advancements in this area are focused on improving sensitivity, throughput, and the scope of analysis.
One area of development is in microflow and nanoflow LC systems, which use much lower flow rates than traditional HPLC systems. This can lead to significant increases in sensitivity, allowing for the detection of analytes at even lower concentrations. This would be particularly beneficial for studies involving very low concentrations of drug metabolites or when sample volume is limited, such as in pediatric or small animal studies.
Another key advancement is the evolution of high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) analyzers. While triple quadrupole mass spectrometers are highly sensitive for targeted quantification, HRMS instruments allow for the simultaneous quantification of a target analyte and the screening for unknown metabolites. This dual capability is highly efficient, enabling researchers to perform quantitative pharmacokinetic analysis while also exploring the metabolic profile of a drug in a single experiment.
Furthermore, innovations in sample preparation techniques, such as the development of new solid-phase extraction (SPE) sorbents and automation platforms, are reducing matrix effects and improving the reproducibility and throughput of bioanalysis.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-Hydroxy Fluphenazine |
| Fluphenazine |
| Deuterium |
| Carbon-13 (¹³C) |
Q & A
Basic Research Questions
Q. What is the role of deuterium labeling in 7-Hydroxy Fluphenazine-d8, and how does it enhance analytical reproducibility in pharmacokinetic studies?
- Methodological Answer : Deuterium labeling replaces hydrogen atoms at specific positions, stabilizing the molecule against metabolic degradation. This improves traceability in mass spectrometry (LC-MS/MS) by distinguishing endogenous metabolites from the labeled compound. Researchers should use deuterated standards (e.g., this compound) as internal controls to normalize batch-to-batch variability in quantification .
Q. How should researchers validate the specificity of this compound in dopamine receptor binding assays?
- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-Spiperone) and compare displacement curves between unlabeled Fluphenazine and its deuterated analog. Validate specificity by testing cross-reactivity with unrelated receptors (e.g., serotonin receptors) and using knockout cell lines for dopamine D1/D2 receptors .
Q. What are the critical parameters for preparing stable stock solutions of this compound in neuropharmacology experiments?
- Methodological Answer : Dissolve the compound in deuterium-depleted water or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to avoid isotopic exchange. Store aliquots at -80°C under inert gas (e.g., argon) to prevent deuteration loss. Verify stability via LC-MS every 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?
- Methodological Answer : Contradictions may arise from differences in assay buffers (e.g., ionic strength, pH) or cell membrane preparation methods. Standardize protocols using reference ligands (e.g., Haloperidol for D2 receptors) and apply nonlinear regression models (e.g., Schild analysis) to calculate pA2 values. Replicate results in at least two independent model systems (e.g., transfected HEK cells vs. rodent brain homogenates) .
Q. What experimental design optimizes the detection of this compound metabolites in hepatic microsomal assays?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) supplemented with NADPH. Use high-resolution mass spectrometry (HRMS) in positive ion mode with a C18 column (2.6 µm particle size) for separation. Apply isotopic pattern filtering to distinguish metabolites from background noise. Validate metabolites via synthetic standards and collision-induced dissociation (CID) .
Q. How should researchers address batch-to-batch variability in deuterium enrichment levels of this compound?
- Methodological Answer : Quantify deuteration efficiency using nuclear magnetic resonance (NMR) spectroscopy or isotope ratio mass spectrometry (IRMS). Batch variability >5% requires recalibration of analytical methods. Include a quality control (QC) sample with a certified reference material (CRM) in each experiment .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in in vivo neurobehavioral studies?
- Methodological Answer : Use mixed-effects models to account for inter-animal variability. Apply the Akaike Information Criterion (AIC) to select between sigmoidal vs. biphasic dose-response curves. For longitudinal data, employ repeated-measures ANOVA with post hoc Bonferroni correction .
Technical and Ethical Considerations
Q. How do researchers mitigate cross-reactivity of this compound in multiplexed receptor panels?
- Methodological Answer : Pre-incubate the compound with non-target receptors (e.g., adrenergic α1) to assess off-target binding. Use surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) and confirm specificity. Cross-reactivity >10% necessitates orthogonal validation via electrophysiology or calcium imaging .
Q. What ethical frameworks apply when using this compound in human-derived neuronal cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
